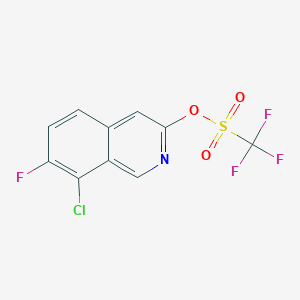
8-Chloro-7-fluoroisoquinolin-3-yl trifluoromethanesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Chloro-7-fluoroisoquinolin-3-yl trifluoromethanesulfonate is a chemical compound with the molecular formula C10H4ClF4NO3S It is a derivative of isoquinoline, a heterocyclic aromatic organic compound
Preparation Methods
The synthesis of 8-Chloro-7-fluoroisoquinolin-3-yl trifluoromethanesulfonate typically involves the reaction of 8-chloro-7-fluoroisoquinoline with trifluoromethanesulfonic anhydride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrogen chloride formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at low temperatures to ensure high yields and purity of the product .
Chemical Reactions Analysis
8-Chloro-7-fluoroisoquinolin-3-yl trifluoromethanesulfonate can undergo various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the trifluoromethanesulfonate group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.
Coupling Reactions: It can be used in coupling reactions to form more complex molecules, often in the presence of catalysts such as palladium.
Common reagents used in these reactions include bases like sodium hydride, reducing agents like lithium aluminum hydride, and oxidizing agents like potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
8-Chloro-7-fluoroisoquinolin-3-yl trifluoromethanesulfonate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a reagent in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 8-Chloro-7-fluoroisoquinolin-3-yl trifluoromethanesulfonate involves its interaction with specific molecular targets. The trifluoromethanesulfonate group is known to enhance the compound’s reactivity, allowing it to participate in various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar compounds to 8-Chloro-7-fluoroisoquinolin-3-yl trifluoromethanesulfonate include other isoquinoline derivatives such as:
8-Chloro-7-fluoroisoquinoline: Lacks the trifluoromethanesulfonate group but shares the isoquinoline core structure.
7-Fluoroisoquinolin-3-yl trifluoromethanesulfonate: Similar structure but without the chlorine atom.
8-Chloroisoquinolin-3-yl trifluoromethanesulfonate: Similar structure but without the fluorine atom.
The uniqueness of this compound lies in the combination of the chlorine, fluorine, and trifluoromethanesulfonate groups, which confer distinct chemical properties and reactivity .
Properties
Molecular Formula |
C10H4ClF4NO3S |
|---|---|
Molecular Weight |
329.66 g/mol |
IUPAC Name |
(8-chloro-7-fluoroisoquinolin-3-yl) trifluoromethanesulfonate |
InChI |
InChI=1S/C10H4ClF4NO3S/c11-9-6-4-16-8(3-5(6)1-2-7(9)12)19-20(17,18)10(13,14)15/h1-4H |
InChI Key |
SJLSJZODWXBRGY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C2=CN=C(C=C21)OS(=O)(=O)C(F)(F)F)Cl)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


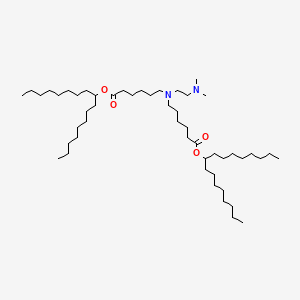
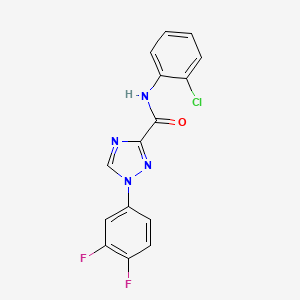
![tert-Butyl (S)-1-(((R)-tert-butylsulfinyl)amino)-5-fluoro-1,3-dihydrospiro[indene-2,4'-piperidine]-1'-carboxylate](/img/structure/B15281917.png)
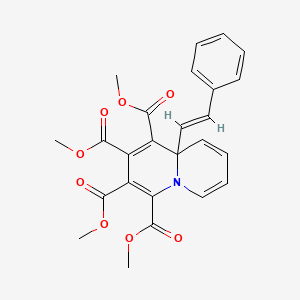

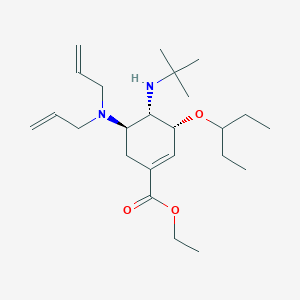
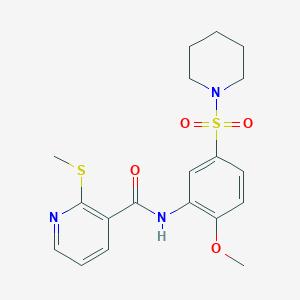
![2-[(4-Hydroxy-6-methylpyridin-3-yl)oxy]-1-{4-hydroxy-4-[3-(trifluoromethyl)phenyl]piperidin-1-yl}ethanone](/img/structure/B15281941.png)
![3-{6-[(E)-2-(3,4-dimethoxyphenyl)ethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}-2-methylimidazo[1,2-a]pyridine](/img/structure/B15281944.png)
![6-(2,4-Dichlorophenyl)-3-[(methylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15281948.png)

![2-Methyl-3-[6-(1-phenoxyethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]imidazo[1,2-a]pyridine](/img/structure/B15281952.png)

![3-(Methoxymethyl)-8-azabicyclo[3.2.1]octan-3-ol hydrochloride](/img/structure/B15281976.png)
